3-Bromoisoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-3(5)7-6-2/h1H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDEIFNJAJVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Bromoisoxazol 5 Amine
Chemical Transformations at the C-3 Bromine Substituent
The bromine atom at the C-3 position of the isoxazole (B147169) ring is susceptible to displacement through various substitution and coupling reactions. This reactivity is fundamental to the derivatization of the isoxazole core.
Nucleophilic Substitution Reactions with Various Heteroatom Nucleophiles
The C-3 bromine atom can be displaced by a range of heteroatom nucleophiles, a reaction that often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netfishersci.se The electron-withdrawing nature of the isoxazole ring facilitates the attack of nucleophiles. However, 3-bromoisoxazoles can be inert to substitution under thermal conditions, sometimes requiring microwave assistance or the use of strong phosphazene bases to proceed effectively. acs.org
Reactions with amine nucleophiles, such as secondary amines like morpholine (B109124) and N-Boc piperazine, have been shown to afford the corresponding 3-amino-isoxazole derivatives. researchgate.net These reactions are typically carried out in the presence of a base. researchgate.netacs.org The scope of these substitutions can be broad, allowing for the introduction of various amino groups at the C-3 position.
It has been noted that 3-haloisoxazoles are often poor substrates for standard copper- and palladium-catalyzed amination reactions, which has led to the development of alternative strategies. acs.org One such strategy involves the use of 3-bromoisoxazolines as precursors, which react readily with amines. The resulting 3-aminoisoxazolines can then be oxidized to the desired 3-aminoisoxazoles in high yields. acs.org This two-step process provides a reliable route to N-substituted 3-aminoisoxazoles, accommodating functionalities like amides, secondary amines, and primary alcohols. acs.org
| Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Secondary Amines (e.g., Morpholine, N-Boc piperazine) | Base-promoted, potentially microwave-assisted | 3-(N,N-Disubstituted-amino)isoxazol-5-amine | researchgate.netacs.org |
| Benzylamine | Base-promoted | 3-(Benzylamino)isoxazol-5-amine | researchgate.net |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C-3 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for forming C-C bonds. wikipedia.org This reaction typically employs a palladium catalyst and a base. wikipedia.orglibretexts.org While specific examples for 3-Bromoisoxazol-5-amine are not extensively detailed in the provided search results, the methodology is widely applied to aryl halides for the synthesis of biaryl compounds, polyolefins, and styrenes. wikipedia.orgnih.govnih.gov The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically run under mild, anhydrous, and anaerobic conditions. organic-chemistry.org Palladium-free Sonogashira-type reactions have also been developed for related substrates like 3-bromo-isoxazolines, using a copper catalyst. researchgate.net This method has been used to create C(sp²)-C(sp) bonds, which are valuable in the synthesis of various compounds. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for the efficiency of this transformation. youtube.com This method is applicable to a wide range of aryl and heteroaryl halides, including bromides. organic-chemistry.org While 3-haloisoxazoles have been noted as poor substrates for some catalyzed aminations, the Buchwald-Hartwig reaction provides a powerful alternative for C-N bond formation. acs.orgresearchgate.net
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., Boronic acids) | Palladium catalyst + Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | wikipedia.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst + Copper(I) co-catalyst + Base | C(sp²)-C(sp) | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Palladium catalyst + Ligand + Base | C(sp²)-N | wikipedia.orglibretexts.orgorganic-chemistry.org |
Reactions Involving the C-5 Amine Functionality
The primary amine group at the C-5 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
Acylation and Alkylation Reactions for N-Functionalization
The nucleophilic nature of the C-5 amine allows it to readily undergo acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of amides. Alkylation introduces alkyl groups onto the nitrogen atom, and can be achieved using alkyl halides. These N-functionalization reactions are fundamental for modifying the properties and biological activity of the isoxazole scaffold.
Formation of Imines and Related Condensation Products
The C-5 primary amine can react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines (Schiff bases). libretexts.org This process involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst, yields the final imine product. libretexts.org The rate of imine formation is pH-dependent, typically reaching a maximum at a weakly acidic pH of around 4 to 5. libretexts.org This reaction is a common strategy for constructing larger molecules and for the synthesis of various heterocyclic systems. organic-chemistry.orgrsc.org
Diazotization and Subsequent Transformations
Primary aromatic and heteroaromatic amines can be converted into diazonium salts through a process known as diazotization. byjus.comresearchgate.net This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comlibretexts.org The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which attacks the amine. byjus.comlibretexts.org
The resulting diazonium salt is a valuable synthetic intermediate. byjus.com Diazonium groups on heterocyclic rings can be more stable than their aliphatic counterparts. libretexts.orgsci-hub.se These intermediates can undergo a variety of subsequent transformations, including:
Sandmeyer-type reactions: Replacement of the diazonium group with halides (–Cl, –Br), cyanide (–CN), or other nucleophiles, often catalyzed by copper(I) salts.
Coupling reactions: Azo coupling with activated aromatic compounds like phenols or anilines to form brightly colored azo compounds. researchgate.net
Hydrolysis: Replacement of the diazonium group with a hydroxyl group by heating in an aqueous acidic solution.
The diazotization of aminoisoxazoles provides a pathway to introduce a diverse array of functional groups at the C-5 position, further highlighting the synthetic utility of this compound.
Reactivity of the Isoxazole Ring System
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a unique blend of stability and reactivity. While possessing aromatic character, the inherent weakness of the N-O bond makes it susceptible to cleavage under specific reaction conditions, particularly reductive or basic environments. acs.org This characteristic allows the isoxazole scaffold to serve as a stable platform for modifying substituents, yet it can be readily cleaved when required to yield valuable difunctionalized compounds such as 1,3-dicarbonyls or γ-amino alcohols. acs.org The reactivity of the this compound core is dictated by the interplay between the isoxazole ring itself and the electronic properties of the bromo and amino substituents.
The cleavage of the isoxazole ring represents a powerful synthetic strategy to access linear molecules with defined stereochemistry and functionality. The primary mechanism for this transformation is the scission of the weak N-O bond, which can be initiated by various methods.
Reductive Cleavage: Reductive ring-opening is a common transformation for isoxazoles and their derivatives. Various reagents can achieve the cleavage of the N-O bond, leading to different products. For instance, the reaction of isoxazoles with molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water results in the formation of β-aminoenones. rsc.org Similarly, low-valent titanium reagents, prepared from Ti(O-i-Pr)₄ and ethylmagnesium bromide, can reductively cleave 3,5-disubstituted isoxazoles to afford the corresponding β-enaminoketones. researchgate.net Hydrogenolysis, often employing catalysts like Raney Nickel, is another effective method for N-O bond cleavage, particularly in related systems like isoxazolines. nih.gov These methods highlight potential pathways for transforming this compound into highly functionalized acyclic structures.
Base-Promoted Rearrangements: The isoxazole ring can also be opened under basic conditions, often leading to complex rearrangements. The outcome is highly dependent on the substitution pattern of the isoxazole core. For example, certain fused isoxazole systems, such as isoxazolo[4,5-b]pyridines bearing a 3-formyl group, undergo a base-promoted decarbonylation and ring-opening sequence to yield 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org While direct base-catalyzed opening of this compound is not extensively documented, the presence of the C5-amino group could influence its stability in basic media, potentially facilitating unique rearrangement pathways.
Halogen-Mediated Ring Opening: Recent studies have shown that isoxazoles can undergo ring-opening halogenation. Treatment of substituted isoxazoles with chlorinating agents like trichloroisocyanuric acid (TCCA) or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can lead to ring cleavage, affording halocyanoketones. nih.gov This transformation offers a direct route from the heterocyclic core to functionalized linear compounds containing both a halogen and a nitrile group.
| Method | Key Reagent(s) | Typical Product | Reference |
|---|---|---|---|
| Reductive Cleavage | Mo(CO)₆, H₂O | β-Aminoenone | rsc.org |
| Reductive Cleavage | Ti(O-i-Pr)₄, EtMgBr | β-Enaminoketone | researchgate.net |
| Base-Promoted Rearrangement | K₂CO₃ (on specific substrates) | Substituted Nitriles | beilstein-journals.org |
| Ring-Opening Halogenation | TCCA or DBDMH | Halocyanoketone | nih.gov |
The structure of this compound offers two distinct, chemically addressable positions for selective modification: the electrophilic carbon atom attached to the bromine (C3) and the nucleophilic amino group (C5).
Functionalization at the C3-Position: The bromine atom at the C3 position serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds at this site. The Suzuki-Miyaura reaction, which couples the bromo-isoxazole with a boronic acid or ester, is a highly effective method for regioselectively introducing aryl or heteroaryl substituents. nih.govrsc.org The ability to control reaction conditions by varying the palladium catalyst, ligands, and base allows for selective mono-arylation even on dihalogenated azole substrates, underscoring the precision of this methodology. scispace.com
| Catalyst | Base | Solvent | Coupling Partner | General Outcome | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Arylboronic acid | C-C bond formation | nih.gov |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | Arylboronic acid | C-C bond formation | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Arylboronic acid | C-C bond formation | rsc.org |
Functionalization at the C5-Position: The primary amine at the C5 position is a nucleophilic center that can readily react with a variety of electrophiles. This site allows for derivatization through acylation, alkylation, and sulfonylation. Furthermore, research on 5-aminoisoxazoles has revealed highly chemoselective reactions with α-diazocarbonyl compounds. nih.gov Depending on the reaction conditions, this transformation can be directed to yield either N-isoxazole amides via a Wolff rearrangement under thermal conditions, or α-amino acid derivatives through N-H insertion in the presence of a rhodium catalyst like Rh₂(Oct)₄. nih.govnjtech.edu.cn This dual reactivity provides a powerful tool for synthesizing diverse isoxazole-based structures from a common precursor.
The isoxazole ring possesses intrinsic photochemical reactivity stemming from the labile N-O bond. nih.gov Upon irradiation with ultraviolet (UV) light, typically in the 200–330 nm range, isoxazoles can undergo a variety of transformations, the most common of which is photoisomerization. acs.orgnih.gov
The canonical photochemical pathway begins with the homolytic cleavage of the N-O bond to form a diradical, which rapidly collapses to a highly strained acyl azirine intermediate. nih.govresearchgate.net This key intermediate is typically not isolated but undergoes further rearrangement. The most frequent outcome is the formation of a stable oxazole, representing a skeletal transposition of the original heterocycle. acs.orgucd.ie This isoxazole-to-oxazole photoisomerization has been developed into a robust synthetic method, including in continuous flow systems. nih.govucd.ie
However, the fate of the acyl azirine intermediate can be influenced by the isoxazole's substitution pattern and the reaction environment. In some cases, the rearrangement can lead to the formation of ketenimines. acs.orgnih.gov These ketenimines are themselves valuable synthetic intermediates that can be trapped with nucleophiles, such as hydrazines, to generate other heterocyclic systems like pyrazoles. acs.org Additionally, photochemical reactions can also result in simple ring cleavage to produce nitrile-containing compounds. researchgate.net Another documented pathway involves trapping the photogenerated acylazirine intermediate with external amines to synthesize 5-hydroxyimidazolines. acs.org The presence of an internal amino group in this compound could potentially lead to unique intramolecular photochemical reactions.
| Reaction Type | Key Intermediate | Major Product(s) | Conditions | Reference |
|---|---|---|---|---|
| Photoisomerization | Acyl azirine | Oxazole | UV Light (200-330 nm) | acs.orgucd.ie |
| Photochemical Rearrangement | Acyl azirine | Ketenimine | UV Light (Hg-lamp) | nih.gov |
| Photo-ring Cleavage | Not specified | Nitrile derivatives | UV Light | researchgate.net |
| Photochemical Trapping | Acyl azirine | 5-Hydroxyimidazoline | UV Light, in presence of amines | acs.org |
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted 3-Bromoisoxazol-5-amine Derivatives
The primary amino group at the C-5 position of the isoxazole (B147169) ring is a prime site for nucleophilic reactions, enabling the straightforward synthesis of various N-substituted derivatives. These reactions are fundamental in organic synthesis for creating amide, sulfonamide, and alkylamino functionalities.
N-Acylation: A common strategy to modify the amino group is through N-acylation. This reaction is typically achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The resulting N-acyl derivatives introduce a carbonyl group, which can alter the electronic properties of the molecule and provide an additional site for hydrogen bonding. This transformation is a powerful tool for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
N-Alkylation: The synthesis of N-alkylated derivatives can be accomplished by reacting this compound with alkyl halides. researchgate.net This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. researchgate.net The choice of base and solvent is crucial to control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkyl derivatives, particularly for secondary amines.
Table 1: Examples of N-Substitution Reactions This table is illustrative and based on general amine chemistry.
| Reagent Type | General Structure | Resulting Functional Group |
|---|---|---|
| Acyl Chloride | R-COCl | Amide |
| Acid Anhydride | (R-CO)₂O | Amide |
| Alkyl Halide | R-X (X=Cl, Br, I) | Alkylamine |
| Aldehyde/Ketone + Reducing Agent | R-CHO / R₂C=O | Alkylamine |
Direct functionalization of the C-4 position of the isoxazole ring presents a more complex challenge due to the inherent reactivity of the heterocycle. However, modern synthetic methods, including C-H activation and directed metalation, have opened avenues for introducing substituents at this position.
The direct C-H functionalization of isoxazole rings is an area of active research, as the isoxazole core can be labile under certain conditions. rsc.orgrsc.org Strategies often involve transition-metal-catalyzed cross-coupling reactions. rsc.org For closely related heterocycles like 5-aminopyrazoles, methods for C-4 arylation and benzylation have been developed, suggesting that similar approaches could be viable for 5-aminoisoxazoles. researchgate.netnih.gov
One documented example involves the difluoromethylthiolation of a 5-aminoisoxazole derivative. The reaction with N-difluoromethylthiophthalimide introduces a -SCF₂H group at the C-4 position, demonstrating that electrophilic substitution at this site is achievable. rsc.org Such modifications can significantly impact the lipophilicity and metabolic stability of the parent compound.
Construction of Fused Heterocyclic Systems from Aminoisoxazoles
The amino group in 5-aminoisoxazoles is instrumental in the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions, often involving cyclocondensation with bifunctional electrophiles, lead to the formation of novel scaffolds with potential applications in drug discovery.
5-Aminoisoxazoles are key precursors for the synthesis of isoxazolo[5,4-b]pyridines. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. For example, reacting a 5-aminoisoxazole with an α,β-unsaturated carbonyl compound can lead to a Michael addition followed by cyclization and aromatization to yield the fused pyridine (B92270) ring. The specific reaction conditions and substrates can be varied to produce a range of substituted isoxazolopyridines.
The synthesis of isoxazolo[5,4-d]pyrimidines is a well-established transformation of 5-aminoisoxazole derivatives. This is particularly effective when starting with a 5-aminoisoxazole that has a carboxamide or a related group at the C-4 position. The C-4 and C-5 substituents can then react with a one-carbon electrophile, such as formic acid or formamide, to construct the fused pyrimidine (B1678525) ring. This strategy allows for the creation of isoxazole analogues of biologically important purines.
The versatility of 5-aminoisoxazoles extends to the synthesis of other fused systems, such as pyrroloisoxazoles. The reaction of a 5-aminoisoxazole with an α-haloketone can lead to the formation of a pyrrolo[3,2-d]isoxazole core. This reaction proceeds via initial N-alkylation of the amino group, followed by an intramolecular cyclization. Similarly, synthetic routes to pyrrolo[3,4-d]isoxazoles have also been developed, showcasing the utility of aminoisoxazoles as building blocks for diverse heterocyclic structures. researchgate.net
Table 2: Fused Heterocyclic Systems from 5-Aminoisoxazoles
| Fused System | Typical Reagent(s) |
|---|---|
| Isoxazolo[5,4-b]pyridine | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones |
| Isoxazolo[5,4-d]pyrimidine | Formic acid, Formamide (with C4-carboxamide) |
| Pyrrolo[3,2-d]isoxazole | α-Haloketones |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and the energetic landscapes of chemical reactions.
The electronic character of the isoxazole (B147169) ring is a key determinant of its chemical behavior. Theoretical studies on related isoxazole derivatives, such as 3-aminoisoxazole (B106053), provide significant insights into the electronic properties of 3-Bromoisoxazol-5-amine. mdpi.comresearchgate.net Computational analyses, often employing Density Functional Theory (DFT), reveal the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.net
For isoxazole systems, the nitrogen and oxygen heteroatoms create a unique electronic environment characterized by significant polarization. The bromine atom at the 3-position acts as an electron-withdrawing group, further influencing the electron distribution across the ring. The amine group at the 5-position, conversely, is an electron-donating group. This push-pull electronic arrangement is crucial for the molecule's reactivity and its ability to participate in non-covalent interactions. Molecular orbital analysis helps in understanding the regions of the molecule that are most likely to act as nucleophiles or electrophiles, providing a roadmap for its chemical transformations. researchgate.netresearchgate.net
A computational study on 3-aminoisoxazole, a closely related precursor, has provided highly accurate rotational frequencies to guide its potential detection in the interstellar medium. mdpi.com This research relied on a detailed characterization of its molecular structure and electronic properties, confirming the reliability of modern computational methods in describing such heterocyclic systems. mdpi.com
| Atomic Charges | Distribution of electron charge on each atom. | Identifies electrophilic and nucleophilic centers. |
This is an interactive table based on general findings for isoxazole derivatives.
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate detailed reaction mechanisms. rsc.org For isoxazoles, this includes understanding their formation via [3+2] cycloaddition reactions and their subsequent functionalization. researchgate.netdntb.gov.ua
DFT calculations can model the entire reaction coordinate, identifying the lowest energy path and the structure of the transition state—the high-energy species that represents the bottleneck of the reaction. rsc.org This information is critical for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yields and selectivity. For a molecule like this compound, computational studies can predict the outcomes of nucleophilic substitution at the bromine-bearing carbon or electrophilic attack on the ring, guiding its use as a synthetic intermediate. nih.gov
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netekb.eg In medicinal chemistry, this is used to simulate the interaction of a potential drug molecule (ligand), such as an analogue of this compound, with a biological target, typically a protein or enzyme. nih.gov
Studies on various isoxazole-containing compounds have demonstrated their potential to bind to a wide range of biological targets. rsc.orgmdpi.com Docking simulations for these analogues reveal key binding modes and the specific interactions that stabilize the ligand-protein complex. These interactions often include:
Hydrogen Bonds: The amine group and the nitrogen atom of the isoxazole ring are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The isoxazole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. mdpi.com
Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in ligand binding.
For example, molecular docking studies on novel bromophenol derivatives have shown that interactions such as stable hydrogen bonds and hydrophobic contacts are crucial for enhancing the affinity and stability between the ligand and its receptor. mdpi.comnih.gov By predicting the binding affinity (often expressed as a docking score), these simulations help prioritize which analogues of this compound should be synthesized and tested for specific therapeutic activities. acs.org
Table 2: Representative Ligand-Target Interactions for Isoxazole-Containing Molecules from Docking Studies
| Compound Class | Target Protein | Key Interactions Observed | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Isoxazole-carboxamides | COX-2 Enzyme | Hydrogen bonding, hydrophobic interactions | High |
| Isoxazole derivatives | Farnesoid X Receptor (FXR) | Salt bridges, hydrogen bonds, hydrophobic interactions mdpi.com | High |
| Nitrogen-containing heterocycles | Keap1 Protein | Hydrogen bonds, hydrophobic interactions nih.gov | Moderate to High |
This is an interactive table summarizing general findings from the literature.
Prediction of Reactivity Profiles and Selectivity
Beyond elucidating specific reaction mechanisms, computational methods can predict general reactivity profiles and selectivity (chemo-, regio-, and stereoselectivity). nih.gov Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can map the electrophilic and nucleophilic sites on a molecule with high precision. researchgate.net
For this compound, these calculations can predict:
Regioselectivity: Whether a reaction will occur at the C3-Br position, the C5-amine group, or the C4 position on the isoxazole ring.
Chemoselectivity: Which functional group will react preferentially in the presence of a given reagent.
Combined computational and experimental studies on other heterocyclic systems have demonstrated the power of DFT calculations to accurately predict the outcome of reactions, including the torquoselectivity in electrocyclization processes. nih.gov Such predictive power is invaluable for designing efficient and selective synthetic routes to novel derivatives of this compound. rsc.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, enabling the identification of trends in structure and activity. nih.govbroadinstitute.orgnih.gov When applied to libraries of analogues of this compound, cheminformatics tools can assess molecular diversity, predict physicochemical properties, and identify compounds with drug-like characteristics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a key methodology within cheminformatics that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov A typical QSAR study involves:
Data Set Assembly: A collection of structurally related compounds (e.g., isoxazole analogues) with measured biological activity is gathered. mdpi.comnih.gov
Descriptor Calculation: A large number of numerical descriptors representing various aspects of the molecular structure (e.g., steric, electronic, hydrophobic properties) are calculated for each compound.
Model Building: Statistical methods are used to build a regression or classification model that links the descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested to ensure it can accurately predict the activity of new, untested compounds.
For analogues of this compound, QSAR models can be developed to predict activities such as anticancer, anti-inflammatory, or antimicrobial effects. nih.gov These models provide crucial insights into the structural features that enhance or diminish biological activity, thereby guiding the design of more potent and selective therapeutic agents. mdpi.comresearchgate.net
Advanced Research Applications in Chemical Synthesis and Drug Discovery
Role as a Versatile Synthetic Building Block and Intermediate
3-Bromoisoxazol-5-amine serves as a crucial building block for the construction of more complex molecules in organic synthesis. Its utility stems from the presence of two distinct reactive sites on the isoxazole (B147169) core: a bromine atom at the 3-position and an aminomethyl group at the 5-position. This bifunctionality allows for selective and sequential chemical transformations, enabling chemists to introduce molecular complexity in a controlled manner.
The bromine atom acts as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of aryl, alkyl, or other organic fragments to the isoxazole ring.
Simultaneously, the aminomethyl group at the 5-position provides a nucleophilic site. This amine functionality can be readily derivatized through reactions like amide bond formation, alkylation, or sulfonylation. To prevent the amine group from participating in unwanted side reactions during the modification of the bromo-position, it is often protected. A common strategy is the use of a tert-butoxycarbonyl (Boc) protecting group, forming 3-Bromo-5-(N-BOC)aminomethylisoxazole. This protected intermediate allows for selective reaction at the bromine site, after which the Boc group can be removed to liberate the amine for further functionalization.
The strategic combination of these reactive sites makes this compound a highly valuable intermediate for creating diverse libraries of isoxazole-containing compounds for screening in drug discovery programs.
Table 1: Reactivity and Synthetic Utility of this compound Functional Groups
| Position | Functional Group | Type of Reactivity | Common Reactions | Purpose in Synthesis |
|---|---|---|---|---|
| 3 | Bromo (-Br) | Electrophilic Halogen | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Introduction of diverse carbon-based substituents (aryl, alkyl, alkynyl groups). |
Development of Novel Chemical Entities based on the Isoxazole Scaffold
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. nih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.org The molecular design flexibility of isoxazoles makes them highly valuable in drug development. nih.gov
Starting from this compound, researchers can develop novel chemical entities (NCEs) by strategically modifying the 3- and 5-positions. The ability to introduce a vast array of chemical groups allows for the fine-tuning of a molecule's properties to interact with specific biological targets. For instance, by performing a Suzuki coupling at the 3-position, a variety of aryl or heteroaryl groups can be introduced, which are often crucial for binding to protein targets. Subsequently, the amine at the 5-position can be acylated to introduce different side chains that can modulate properties like solubility, cell permeability, and metabolic stability.
This synthetic versatility enables the exploration of new chemical space around the isoxazole core, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. The development of new synthetic strategies continues to facilitate the design of more complex and bioactive isoxazole derivatives. rsc.orgnih.gov
Strategies for Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened against biological targets to identify "hit" compounds. The isoxazole scaffold is well-suited for DOS due to its synthetic tractability. nih.gov
This compound is an ideal starting point for generating such libraries. A common strategy involves a divergent synthetic approach. The synthesis can begin with the Boc-protected form of the compound, 3-Bromo-5-(N-BOC)aminomethylisoxazole.
First Diversification Step: A series of parallel cross-coupling reactions (e.g., Suzuki coupling) is performed on the bromo-position using a collection of different boronic acids. This step generates a set of intermediates, each with a unique substituent at the 3-position.
Deprotection: The Boc protecting group is removed from the aminomethyl function across all the intermediates.
Second Diversification Step: The newly exposed amine is then reacted with a second set of diverse building blocks, such as various carboxylic acids (to form amides) or aldehydes (via reductive amination).
This two-dimensional diversification strategy allows for the rapid generation of a large and diverse library of unique isoxazole derivatives from a single, versatile starting material. The amino group is particularly convenient for combinatorial chemistry approaches, facilitating the efficient creation of these compound libraries for modern drug discovery. researchgate.net
Structure-Activity Relationship (SAR) Studies in Analogue Development
Once a "hit" compound with desired biological activity is identified from a screening library, the next crucial step is to optimize its properties through Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications to a compound affect its biological activity. The goal is to develop an analogue with enhanced potency, improved selectivity, and better drug-like properties.
Using derivatives originating from this compound, medicinal chemists can systematically probe the SAR of a compound series. For example, if an initial hit has a specific aryl group at the 3-position and an acetyl group on the 5-aminomethyl moiety, chemists will synthesize a series of analogues where these positions are systematically varied.
Modification at the 3-Position: Analogues would be made with different substituted phenyl rings (e.g., with fluoro, chloro, methoxy (B1213986) groups at various positions) or different heterocyclic rings to understand the electronic and steric requirements for optimal target binding.
Modification at the 5-Position: The amide group could be replaced with other functionalities, or the chain length and nature of the substituent could be altered to improve properties like solubility or metabolic stability.
This iterative process of designing, synthesizing, and testing new analogues provides a detailed understanding of the SAR, guiding the development of a lead compound toward a potential clinical candidate. The presence of methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring and nitro and chlorine groups on the C-3 phenyl ring of some isoxazole derivatives has been shown to enhance antibacterial activity, illustrating a specific SAR finding. ijpca.org
Table 2: Hypothetical Structure-Activity Relationship (SAR) Study of Isoxazole Analogues
| Analogue | R¹ Substituent (at C3-position) | R² Substituent (on C5-Aminomethyl) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| Hit Compound | Phenyl | Acetyl (-COCH₃) | 150 |
| Analogue 1 | 4-Fluorophenyl | Acetyl (-COCH₃) | 50 |
| Analogue 2 | 2-Fluorophenyl | Acetyl (-COCH₃) | 200 |
| Analogue 3 | 4-Methoxyphenyl | Acetyl (-COCH₃) | 350 |
| Analogue 4 | 4-Fluorophenyl | Propionyl (-COCH₂CH₃) | 45 |
| Analogue 5 | 4-Fluorophenyl | Cyclopropylcarbonyl | 25 |
| Analogue 6 | 4-Fluorophenyl | Methylsulfonyl (-SO₂CH₃) | 500 |
This table is for illustrative purposes to demonstrate the concept of an SAR study.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-5-(N-BOC)aminomethylisoxazole |
| Boronic acids |
| Carboxylic acids |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromoisoxazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride or mineral acids). Optimization involves controlling stoichiometry, temperature (e.g., 60–80°C), and reaction time (8–12 hours) to minimize side products like 1,3-diisoxazolyl-1,3-dieneamines .
- Key Tools : Monitor reactions via TLC and purify via column chromatography. Confirm purity using HPLC (>95%) and structural integrity via H/C NMR .
Q. How is this compound characterized spectroscopically?
- Protocol :
- NMR : H NMR (DMSO-d6) shows peaks for aromatic protons (δ 6.8–7.5 ppm), NH2 (δ 5.2–5.5 ppm), and the bromine-substituted isoxazole ring (δ 8.1–8.3 ppm).
- IR : Confirm NH2 stretching (~3400 cm) and C-Br vibrations (~600 cm) .
- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 189.0 (C3H4BrN2O+) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Scaffold for Bioactive Molecules : Used to synthesize triazole and oxadiazole derivatives with antitumor or antimicrobial activity .
- Fluorescent Probes : The bromine atom enables functionalization for imaging agents targeting enzymes like BRD4 .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : Bromine facilitates Suzuki-Miyaura coupling with aryl boronic acids, enabling C-C bond formation at the 3-position. The electron-withdrawing nature of Br increases electrophilicity, enhancing Pd-catalyzed coupling efficiency .
- Optimization : Use Pd(PPh3)4 (5 mol%), K2CO3, and DMF/H2O (3:1) at 80°C for 24 hours. Yields range from 60–85% depending on steric hindrance .
Q. How can Structure-Activity Relationship (SAR) studies be designed for this compound derivatives?
- Strategy :
Substituent Variation : Modify the 5-amine group to amides or sulfonamides to alter hydrophobicity.
Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC50 values .
Computational Modeling : Use DFT to predict electronic effects of substituents on binding to targets like kinase domains .
Q. How should researchers resolve contradictions in spectral data or reaction yields for this compound derivatives?
- Troubleshooting :
- Reproducibility : Ensure anhydrous conditions for reactions involving amines to prevent hydrolysis .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem reference data .
- Yield Discrepancies : Optimize catalyst loading (e.g., 1–10 mol% Pd) and ligand choice (e.g., XPhos vs. SPhos) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
